molecular formula C19H15N3O3 B2725247 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide CAS No. 1105205-48-8

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

カタログ番号 B2725247
CAS番号: 1105205-48-8
分子量: 333.347
InChIキー: GNUAQNCRKUISTG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in treating neurological diseases. The compound was developed by the French pharmaceutical company Biotrial and was being tested in a clinical trial when a tragic incident occurred, leading to the death of one of the trial participants. Despite this setback, research on BIA 10-2474 continues, with scientists exploring its potential therapeutic applications and its mechanism of action.

作用機序

BIA 10-2474 is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme and not others in the body. FAAH is responsible for breaking down endocannabinoids such as anandamide, which are involved in regulating pain, mood, and inflammation. By inhibiting FAAH, BIA 10-2474 increases the levels of anandamide and other endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects.
Biochemical and physiological effects:
In preclinical studies, BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, leading to analgesic and anti-inflammatory effects. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of BIA 10-2474 in humans are still being studied.

実験室実験の利点と制限

One advantage of BIA 10-2474 as a research tool is its selectivity for FAAH. This allows researchers to study the specific effects of inhibiting FAAH without affecting other enzymes in the body. However, one limitation is the potential for off-target effects, as the compound may interact with other proteins or enzymes in the body. Additionally, the tragic incident in the clinical trial has raised concerns about the safety of BIA 10-2474 and may limit its use in future research.

将来の方向性

For research on BIA 10-2474 may include:
1. Further preclinical studies to investigate the effects of BIA 10-2474 on endocannabinoid signaling in the brain.
2. Clinical trials to investigate the safety and efficacy of BIA 10-2474 in treating neurological diseases such as Alzheimer's and Parkinson's.
3. Studies to investigate the potential for BIA 10-2474 to interact with other enzymes or proteins in the body, and to identify any potential off-target effects.
4. Research to develop new compounds that target FAAH or other enzymes involved in endocannabinoid signaling, with the goal of developing safer and more effective therapies for neurological diseases.

合成法

The synthesis of BIA 10-2474 involves several steps, including the reaction of 2-bromo-1-(2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride to form the isoxazole ring. The benzofuran ring is then formed by the reaction of 2-bromo-4-methoxybenzaldehyde with phenol. The final compound is obtained by coupling the two rings with N-(3-methylpyridin-2-yl)acetamide.

科学的研究の応用

BIA 10-2474 has been studied for its potential use in treating neurological diseases such as Alzheimer's and Parkinson's. In preclinical studies, the compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that play a role in regulating mood, appetite, and pain sensation, among other functions. By inhibiting FAAH, BIA 10-2474 may increase the levels of endocannabinoids in the brain, leading to therapeutic effects.

特性

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-12-5-4-8-20-19(12)21-18(23)11-14-10-17(25-22-14)16-9-13-6-2-3-7-15(13)24-16/h2-10H,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUAQNCRKUISTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。